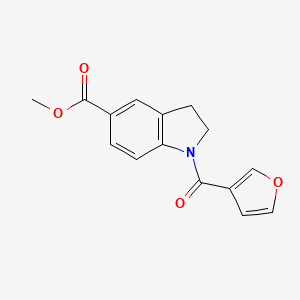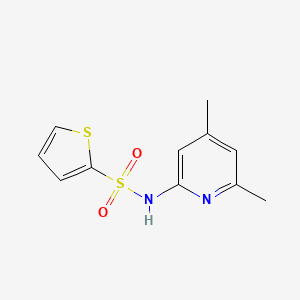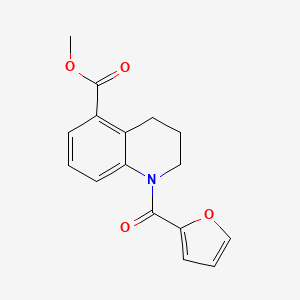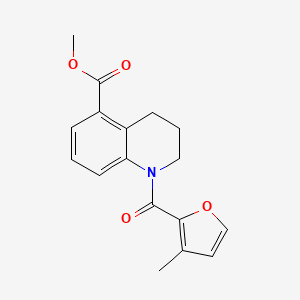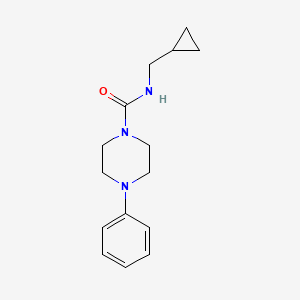
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a piperazine derivative that has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain, which can improve mood and reduce symptoms of depression. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been found to modulate the activity of dopamine receptors, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been found to inhibit the activity of several enzymes, including monoamine oxidase and nitric oxide synthase. These effects may contribute to its anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide can be toxic at high doses, and its effects can vary depending on the specific cell or tissue type being studied.
Direcciones Futuras
There are several potential future directions for research on N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of cancer, and further research in this area could lead to the development of new cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide and its effects on different cell types and tissues.
Métodos De Síntesis
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide can be synthesized through a number of different methods, including the reaction of cyclopropylmethylamine with 4-phenylpiperazine-1-carboxylic acid, or the reaction of N-cyclopropylmethylpiperazine with 4-phenylpiperazine-1-carboxylic acid chloride. These methods have been optimized to produce high yields of pure N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(16-12-13-6-7-13)18-10-8-17(9-11-18)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTSZORBRUEKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)
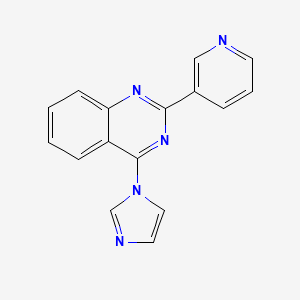
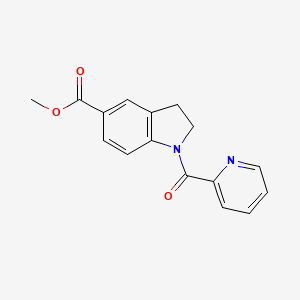
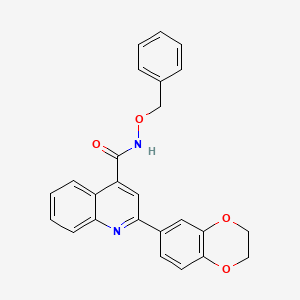
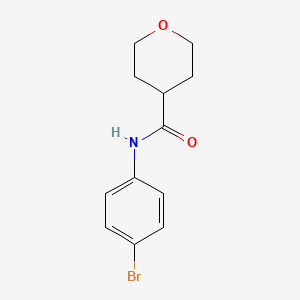
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
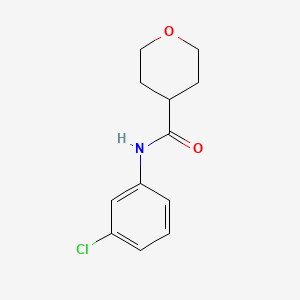
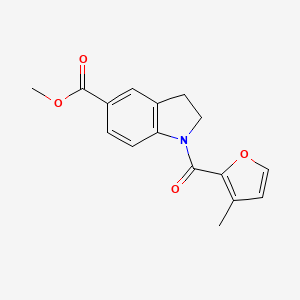
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
